![molecular formula C9H6N2 B587022 Indolizine-2-carbonitrile CAS No. 153274-67-0](/img/structure/B587022.png)
Indolizine-2-carbonitrile
Overview
Description
Indolizine-2-carbonitrile is a chemical compound with the CAS Number: 153274-67-0 . It has a molecular weight of 142.16 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of indolizines, including Indolizine-2-carbonitrile, has been a subject of research for many years . Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis
The molecular structure of Indolizine-2-carbonitrile is represented by the InChI Code: 1S/C9H6N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h1-5,7H . The compound is a nitrogen-containing heterocycle .Chemical Reactions Analysis
Indolizine derivatives have been synthesized using radical species or radical intermediates . These radical-induced synthetic approaches are efficient for heterocycle construction, C–C or C–X bond construction, and offer high atom- and step-economy .Physical And Chemical Properties Analysis
Indolizine-2-carbonitrile is a powder that is stored at room temperature . It has a molecular weight of 142.16 .Scientific Research Applications
Organic & Biomolecular Chemistry
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles
An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1- (but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .
Ligands for Transition Metal Complexes
Polycyclic analogs of indolizine have found a broad application as heterocyclic analogs of indene in the synthesis of ligands for transition metal complexes .
Mechanism of Action
Indolizine-2-carbonitrile is a derivative of the indolizine moiety, a nitrogen-containing heterocycle that has been associated with a variety of potential biological activities . This article aims to provide a comprehensive review of the mechanism of action of Indolizine-2-carbonitrile, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Indolizine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Indolizine derivatives are known to interact with their targets, leading to changes that contribute to their biological activities .
Biochemical Pathways
Indolizine derivatives have been associated with a variety of biological activities, suggesting they may impact multiple biochemical pathways .
Result of Action
Indolizine derivatives have been associated with a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
The safety data for Indolizine-2-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment when handling this compound .
Future Directions
Research on indolizine derivatives, including Indolizine-2-carbonitrile, is ongoing . The development of new synthetic strategies and the exploration of their potential biological activities are areas of active research . The discovery of new pathways for the synthesis of indolizines, such as transition metal-catalyzed reactions and approaches based on oxidative coupling, has sparked interest in this field .
properties
IUPAC Name |
indolizine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQCUYOSKCAMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700930 | |
Record name | Indolizine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-2-carbonitrile | |
CAS RN |
153274-67-0 | |
Record name | Indolizine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | indolizine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does indolizine-2-carbonitrile interact with its target in the context of HIV-1 reverse transcriptase inhibition?
A1: While the provided abstracts don't offer specific details on the interaction mechanism, one study presents the crystal structure of HIV-1 reverse transcriptase (specifically the K101P variant) complexed with 8-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)indolizine-2-carbonitrile (JLJ555), a non-nucleoside inhibitor containing the indolizine-2-carbonitrile moiety. This structural information suggests that the compound likely binds to the non-nucleoside inhibitor binding pocket of the enzyme, potentially interfering with its activity. Further research is needed to elucidate the precise binding interactions and their impact on the enzyme's function.
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